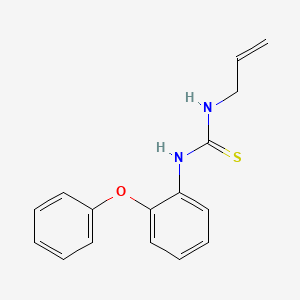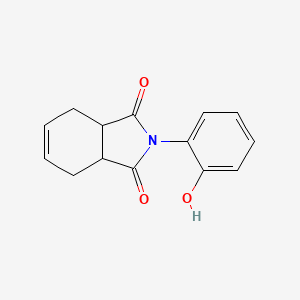
N-allyl-N'-(2-phenoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N'-(2-phenoxyphenyl)thiourea (APTU) is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound is a thiourea derivative that has been used in various research studies, including neuroscience, pharmacology, and biochemistry. In
Applications De Recherche Scientifique
N-allyl-N'-(2-phenoxyphenyl)thiourea has been used in various research studies due to its ability to inhibit the enzyme carbonic anhydrase. This enzyme is involved in the regulation of pH in various tissues, including the brain, kidneys, and lungs. N-allyl-N'-(2-phenoxyphenyl)thiourea has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, N-allyl-N'-(2-phenoxyphenyl)thiourea has been used in studies investigating the role of carbonic anhydrase in cancer and the development of new cancer treatments.
Mécanisme D'action
N-allyl-N'-(2-phenoxyphenyl)thiourea inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in pH. The decrease in pH has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Biochemical and Physiological Effects:
N-allyl-N'-(2-phenoxyphenyl)thiourea has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective effects, N-allyl-N'-(2-phenoxyphenyl)thiourea has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells. N-allyl-N'-(2-phenoxyphenyl)thiourea has also been shown to decrease blood pressure and to improve vascular function in animal models of hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-N'-(2-phenoxyphenyl)thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize, and the compound is stable under normal laboratory conditions. Additionally, N-allyl-N'-(2-phenoxyphenyl)thiourea has been shown to have low toxicity and is well-tolerated in animal models. However, the use of N-allyl-N'-(2-phenoxyphenyl)thiourea in lab experiments is limited by its specificity for carbonic anhydrase. This limits its use in studies investigating other enzymes or pathways.
Orientations Futures
There are several future directions for the use of N-allyl-N'-(2-phenoxyphenyl)thiourea in scientific research. One potential application is in the development of new treatments for stroke and traumatic brain injury. Additionally, N-allyl-N'-(2-phenoxyphenyl)thiourea could be used in studies investigating the role of carbonic anhydrase in cancer development and the development of new cancer treatments. Finally, N-allyl-N'-(2-phenoxyphenyl)thiourea could be used in studies investigating the role of carbonic anhydrase in other physiological processes, such as acid-base regulation and renal function.
Conclusion:
In conclusion, N-allyl-N'-(2-phenoxyphenyl)thiourea is a thiourea derivative that has gained significant attention in the scientific community due to its diverse range of applications. Its ability to inhibit the enzyme carbonic anhydrase has led to its use in various research studies, including neuroscience, pharmacology, and biochemistry. N-allyl-N'-(2-phenoxyphenyl)thiourea has been shown to have neuroprotective effects, anti-inflammatory properties, and to inhibit the growth of cancer cells. While there are limitations to its use in lab experiments, N-allyl-N'-(2-phenoxyphenyl)thiourea has several potential future directions for scientific research.
Méthodes De Synthèse
The synthesis of N-allyl-N'-(2-phenoxyphenyl)thiourea involves the reaction of N-allylthiourea with 2-phenoxyphenyl isocyanate. The reaction is typically carried out in an organic solvent, such as dichloromethane, under reflux conditions. The product is then purified using column chromatography, yielding a white crystalline powder.
Propriétés
IUPAC Name |
1-(2-phenoxyphenyl)-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-2-12-17-16(20)18-14-10-6-7-11-15(14)19-13-8-4-3-5-9-13/h2-11H,1,12H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLMTJBQNPKMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyphenyl)-3-prop-2-en-1-ylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B5122253.png)
![N-(cyclopropylmethyl)-N-propyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5122256.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B5122274.png)

![2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5122284.png)
![N-(4-butoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5122296.png)
![3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5122304.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5122308.png)

![N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B5122321.png)

![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5122331.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-methoxynicotinamide](/img/structure/B5122350.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-methylacetamide](/img/structure/B5122363.png)